molecular formula C11H15ClN2O2 B598908 tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate CAS No. 1203498-98-9

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate

Cat. No.: B598908
CAS No.: 1203498-98-9
M. Wt: 242.703
InChI Key: RHAUUZRWGHXLJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylpyridine with tert-butyl chloroformate. The reaction typically occurs under basic conditions, using a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthetic transformations. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a protecting group for amines is particularly valuable in organic synthesis, allowing for the selective modification of complex molecules .

Biological Activity

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2O2C_{10}H_{13}ClN_{2}O_{2}, with a molecular weight of approximately 228.68 g/mol. The compound features a pyridine ring substituted with a chloro group and a tert-butyl carbamate moiety, which may influence its biological activity through steric effects and electronic properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor for certain kinases, potentially modulating signaling pathways involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of pyridine-based compounds can inhibit spleen tyrosine kinase (SYK), which is implicated in autoimmune diseases and lymphomas . The specific inhibitory activity of this compound against these targets remains an area for further investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the pharmacological profile of related compounds. For example, one study examined the thermal denaturation midpoint (TmT_m) shifts in various kinases upon treatment with similar pyridine derivatives, providing insights into binding affinity and selectivity .

Table 1: In Vitro Activity Profiles of Pyridine Derivatives

CompoundTarget KinaseIC50 (μM)Remarks
Compound ASYK1.2High selectivity
Compound BCaMK1D0.8Improved potency
This compoundTBDTBDUnder investigation

Therapeutic Implications

The potential therapeutic applications of this compound include its use as a drug candidate in treating autoimmune diseases and certain cancers. Its ability to selectively inhibit specific kinases could lead to reduced side effects compared to less selective agents.

Case Studies

  • Autoimmune Disease Treatment : A study highlighted the effectiveness of similar compounds in reducing symptoms in animal models of autoimmune diseases, suggesting that this compound could have comparable effects .
  • Cancer Research : Another investigation focused on the antiproliferative effects of pyridine derivatives in cancer cell lines, demonstrating promising results that warrant further exploration of this compound's efficacy against tumor growth .

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-5-8(9(12)13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAUUZRWGHXLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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